N-{3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}-2-methylbenzamide
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Overview
Description
N-{3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}-2-methylbenzamide is a complex organic compound that features a furan ring, an oxadiazole ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}-2-methylbenzamide typically involves the formation of the oxadiazole ring followed by its attachment to the furan and benzamide moieties. One common method involves the cyclization of furan-2-carboxylic acid hydrazide with carbon disulfide to form the oxadiazole ring . This intermediate can then be reacted with 3-aminobenzamide under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-{3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-{3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}-2-methylbenzamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Mechanism of Action
The mechanism of action of N-{3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}-2-methylbenzamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require further investigation through experimental studies .
Comparison with Similar Compounds
Similar Compounds
5-Furan-2-yl[1,3,4]oxadiazole-2-thiol: This compound also features a furan and oxadiazole ring but differs in its functional groups.
5-Furan-2-yl-4H[1,2,4]triazole-3-thiol: Similar in structure but contains a triazole ring instead of a benzamide moiety.
Uniqueness
N-{3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}-2-methylbenzamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C20H15N3O3 |
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Molecular Weight |
345.4 g/mol |
IUPAC Name |
N-[3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl]-2-methylbenzamide |
InChI |
InChI=1S/C20H15N3O3/c1-13-6-2-3-9-16(13)18(24)21-15-8-4-7-14(12-15)19-22-23-20(26-19)17-10-5-11-25-17/h2-12H,1H3,(H,21,24) |
InChI Key |
KVRABTAPTINAMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C3=NN=C(O3)C4=CC=CO4 |
Origin of Product |
United States |
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